1-(4,6-Dimethylquinazolin-2-yl)guanidine

Description

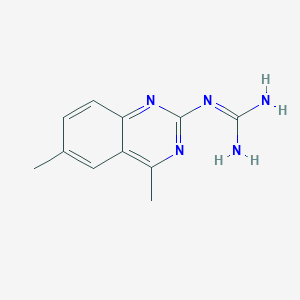

1-(4,6-Dimethylquinazolin-2-yl)guanidine is a guanidine derivative featuring a quinazoline core substituted with methyl groups at positions 4 and 5. The guanidine moiety is attached to the quinazoline ring at position 2 (Fig. 1). Quinazolines are heterocyclic aromatic compounds with broad pharmacological relevance, including roles as kinase inhibitors, antimicrobial agents, and ion channel modulators . This compound’s structure-activity relationships (SAR) are critical for understanding its biological efficacy compared to analogous guanidine-containing molecules.

Properties

Molecular Formula |

C11H13N5 |

|---|---|

Molecular Weight |

215.25g/mol |

IUPAC Name |

2-(4,6-dimethylquinazolin-2-yl)guanidine |

InChI |

InChI=1S/C11H13N5/c1-6-3-4-9-8(5-6)7(2)14-11(15-9)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) |

InChI Key |

DXEIEBNCIPTQFP-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2C=C1)N=C(N)N)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

1-(4,6-Dimethylquinazolin-2-yl)guanidine features a quinazoline moiety with a guanidine functional group. The molecular formula is , with a molecular weight of approximately 231.25 g/mol. The synthesis typically involves condensation reactions between guanidines and quinazoline derivatives, such as through the Atwal-Biginelli reaction, which allows for the creation of diverse heterocyclic compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effectiveness comparable to established antibiotics .

Anticancer Potential

The compound has shown promise as an anticancer agent. Preliminary studies suggest it may inhibit specific protein kinases involved in cancer cell proliferation and survival. For instance, compounds derived from similar quinazoline structures have been evaluated for their ability to inhibit tumor growth across multiple cancer cell lines .

Cardiovascular and Ocular Diseases

Recent studies have identified this compound as a potential NHE-1 (Na+/H+ exchanger isoform 1) inhibitor. This target is significant for managing cardiovascular conditions and ocular diseases due to its cytoprotective and anti-inflammatory properties. Compounds with similar structures have demonstrated activity in reducing intraocular pressure and preventing platelet aggregation .

Antiplatelet Activity

In addition to its role in cancer therapy and antimicrobial action, this compound has exhibited antiplatelet properties. Certain derivatives have been shown to effectively prevent ADP-induced platelet aggregation, which could be beneficial in treating thrombotic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-Based Guanidine Derivatives

1-(4,8-Dimethylquinazolin-2-yl)guanidine

- Structural Difference : Methyl groups at positions 4 and 8 (vs. 4 and 6 in the target compound).

N-(4,6,7-Trimethylquinazolin-2-yl)guanidine

Pyrimidine-Based Guanidine Derivatives

1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine

- Structural Difference : Pyrimidine core instead of quinazoline; trifluoromethylphenyl substituent.

- Impact : The pyrimidine ring’s smaller size and electron-withdrawing trifluoromethyl group may enhance metabolic stability and target selectivity. This compound (CAS 303094-67-9) is classified as an inhibitor drug, suggesting applications in enzyme modulation .

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine

- Structural Difference : Phenylthio substituent.

Benzimidazole and Related Guanidine Derivatives

2-(6-Chloro-1H-benzimidazol-2-yl)guanidine

- Structural Difference : Benzimidazole core with a chlorine substituent.

- This compound (CAS 70590-32-8) has a molecular weight of 209.64 g/mol and a LogP of 2.39, indicating moderate lipophilicity suitable for membrane penetration .

2-Guanidinobenzimidazole (2GBI)

Ion Channel Modulation

- 1-(4,6-Dimethylquinazolin-2-yl)guanidine : Likely shares mechanisms with DiMeGdn (a dimethylguanidine analog), which inhibits voltage-gated potassium (Kv) channels by disrupting S4–S5 linker dynamics. DiMeGdn exhibits rapid kinetics and high potency, attributed to methyl group-enhanced hydrophobic interactions .

- 2GBI : Inhibits HV1 channels via binding to F150 in the S2 helix, a mechanism distinct from quinazoline derivatives .

Enzyme Inhibition

- Sepimostat and Nafamostat: Structurally similar serine protease inhibitors with quinazoline/benzene cores. Nafamostat’s guanidine group confers superior NMDA receptor blockade compared to sepimostat’s imidazolylamino group, highlighting the critical role of guanidine in ionic interaction .

Antimicrobial Activity

- Macrocyclic Guanidine Derivatives : Compounds with multiple guanidine groups show MIC values of 0.5–1 mg/L against pathogens like E. coli and S. aureus. Linear alkylguanidines are less potent, emphasizing the importance of structural rigidity and charge distribution .

Preparation Methods

Skraup Reaction for Quinoline Formation

3,4-Dimethylaniline (16a ) undergoes a Skraup reaction with mesityl oxide in the presence of iodine and catechol at 110°C for 24 hours to yield 2,2,4,6,7-pentamethyl-1,2-dihydroquinoline (17a ) in 71% yield. This step leverages acid-catalyzed cyclization to construct the quinoline core.

Optimization Highlights

Structural Validation

¹H NMR (DMSO-d6): δ 7.74 (s, 1H), 7.39 (s, 1H), 7.28 (s, 1H), 2.69 (s, 3H), 2.36 (d, J = 4 Hz, 6H). ¹³C NMR (DMSO-d6): δ 167.85 (C=N), 161.96–118.43 (aromatic carbons), 21.77–19.78 (methyl groups).

Comparative Analysis of Synthetic Methods

The Skraup-based method offers higher yields (45%) but requires longer reaction times, whereas the microwave-assisted route enables rapid synthesis at the expense of lower yields.

Challenges and Optimization Opportunities

Q & A

Q. What are the recommended synthetic routes for 1-(4,6-Dimethylquinazolin-2-yl)guanidine, and how do reaction conditions influence yield?

Synthesis typically involves condensation of 4,6-dimethylquinazolin-2-amine with a guanidine precursor (e.g., cyanamide or thiourea derivatives) under acidic or basic conditions. Key parameters include:

- Temperature : Elevated temperatures (~80–120°C) improve reaction rates but may increase side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while ethanol/water mixtures simplify purification .

- Catalysts : Acid catalysts (e.g., HCl) favor imine formation, whereas base catalysts (e.g., K₂CO₃) reduce protonation of intermediates.

Yield optimization requires iterative adjustment of these parameters and monitoring via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the guanidine moiety (δ ~6.5–8.5 ppm for aromatic protons, δ ~160 ppm for C=N in ¹³C) and methyl group integration.

- X-ray Crystallography : SHELXL refinement (via SHELX software) resolves bond lengths and angles, particularly for the quinazoline-guanidine linkage. For accurate refinement, ensure high-resolution data (<1.0 Å) and validate using R-factor convergence (R1 < 0.05) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are suspected .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting NMR and X-ray data be resolved during structural analysis?

Conflicts often arise from dynamic processes (e.g., tautomerization) or crystal packing effects. To address this:

- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., guanidine ↔ guanidinium).

- Compare multiple crystal forms (polymorphs) using SHELXD for phase determination and SHELXE for density modification .

- Validate with DFT calculations (e.g., Gaussian) to model energetically favorable conformers .

Q. What mechanistic insights explain the compound’s interaction with α2-noradrenaline receptors?

The guanidine group acts as a hydrogen-bond donor, binding to receptor Asp113 residues. Computational docking (e.g., AutoDock Vina) predicts binding affinities, while mutagenesis studies (e.g., alanine scanning) identify critical interaction sites. Dose-response assays (EC₅₀ determination) should use HEK293 cells expressing recombinant receptors .

Q. How can environmental persistence be assessed for this compound, given limited ecotoxicological data?

- Soil Mobility : Conduct batch sorption studies using Freundlich isotherms (log Kf < 2 indicates high mobility) .

- Degradation : Perform OECD 301B tests (ready biodegradability) under aerobic conditions.

- Bioaccumulation : Estimate log P (octanol-water partition coefficient) via HPLC retention time correlation. Values >3 suggest potential bioaccumulation .

Methodological Considerations Table

| Research Aspect | Recommended Technique | Key Parameters | Validation Criteria |

|---|---|---|---|

| Synthesis Optimization | Parallel reaction screening | Temperature, solvent polarity, catalyst | Yield >70%, purity (HPLC >95%) |

| Structural Resolution | SHELXL refinement | High-resolution data, twinning correction | R1 < 0.05, CC >90% |

| Receptor Binding Analysis | Radioligand displacement assays | [³H]-clonidine competition, Ki calculation | IC₅₀ consistency across replicates |

| Environmental Impact | OECD 301B biodegradation test | 28-day incubation, DOC removal efficiency | >60% degradation in 10 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.